
N-(8-butoxyquinolin-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(8-butoxyquinolin-5-yl)propanamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a quinoline ring substituted with a butoxy group at the 8th position and a propanamide group at the 5th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-butoxyquinolin-5-yl)propanamide typically involves the reaction of 8-butoxyquinoline with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
[ \text{8-butoxyquinoline} + \text{propanoyl chloride} \xrightarrow{\text{pyridine, reflux}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(8-butoxyquinolin-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: N-(8-butoxyquinolin-5-yl)propylamine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as a fluorescent probe for bioimaging due to its quinoline core.
Industry: It can be used in the development of materials with specific electronic properties, such as organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of N-(8-butoxyquinolin-5-yl)propanamide involves its interaction with specific molecular targets. In biological systems, the compound can bind to DNA or proteins, leading to the disruption of cellular processes. The quinoline core allows for intercalation into DNA, which can inhibit DNA replication and transcription. Additionally, the compound may interact with enzymes involved in cellular metabolism, leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
N-(8-butoxyquinolin-5-yl)propanamide can be compared with other quinoline derivatives such as:
N-(8-propoxyquinolin-5-yl)propanamide: Similar structure but with a propoxy group instead of a butoxy group.
N-(8-methoxyquinolin-5-yl)propanamide: Contains a methoxy group at the 8th position.
N-(8-ethoxyquinolin-5-yl)propanamide: Contains an ethoxy group at the 8th position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The butoxy group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Propriétés
Formule moléculaire |
C16H20N2O2 |
|---|---|
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
N-(8-butoxyquinolin-5-yl)propanamide |
InChI |
InChI=1S/C16H20N2O2/c1-3-5-11-20-14-9-8-13(18-15(19)4-2)12-7-6-10-17-16(12)14/h6-10H,3-5,11H2,1-2H3,(H,18,19) |
Clé InChI |
QNEQLHUSUDSFEY-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=C2C(=C(C=C1)NC(=O)CC)C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


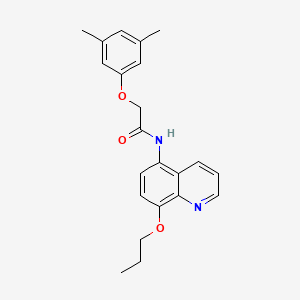
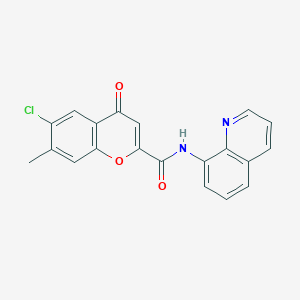
![2-[2-(4-Methoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole](/img/structure/B11314516.png)
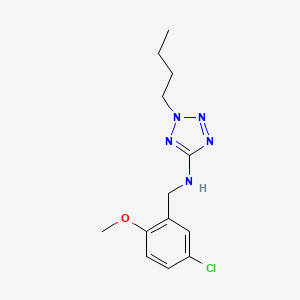
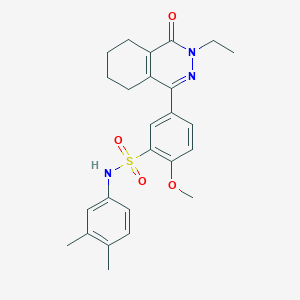
![5-ethyl-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11314531.png)
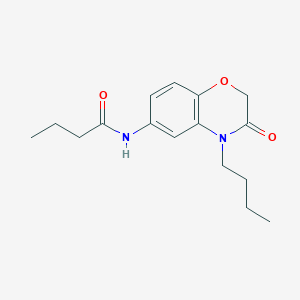
![N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B11314553.png)
![N-(2-methoxy-5-methylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11314564.png)
![2-{2-[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(3-methylpiperidin-1-yl)ethanone](/img/structure/B11314565.png)
![5-(4-bromophenyl)-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11314566.png)
![N-[2-(Piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-5-(thiophen-2-YL)-1,2-oxazole-3-carboxamide](/img/structure/B11314568.png)
![N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11314578.png)
![1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B11314586.png)
